3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline with 4-(4-METHOXYPHENYL)PIPERAZINE.
Sulfonylation: The final step involves the reaction of the intermediate with 4-CHLOROBENZENESULFONYL chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, leading to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)PIPERAZINE derivatives: Known for their psychoactive and therapeutic properties.
Quinoline derivatives: Widely studied for their antimalarial, antibacterial, and anticancer activities.
Sulfonyl compounds: Used in various pharmaceutical and industrial applications.
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to the combination of the quinoline core, piperazine moiety, and sulfonyl group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)26-23-4-2-3-5-24(23)28-18-25(26)34(31,32)22-12-6-19(27)7-13-22/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNZGLUGUYJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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